molecular formula C17H18N2OS2 B2897333 (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 905778-21-4

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No. B2897333
CAS RN: 905778-21-4
M. Wt: 330.46
InChI Key: UEKKHVRCHFXXBN-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, also known as DMTT, is a synthetic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The exact mechanism of action of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is not fully understood. However, it is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, it has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. This compound has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which further contributes to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new anticancer drugs with minimal side effects. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully elucidate its mechanism of action and potential applications in other fields.

Future Directions

There are several future directions for research on (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol. One potential area of investigation is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings. Other potential applications of this compound include its use as a biosensor or in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its antitumor activity, low toxicity profile, and ability to selectively target cancer cells make it a potential candidate for the development of new anticancer drugs. Further studies are needed to fully elucidate its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and thiophene-2-carbaldehyde in the presence of ethanol as a solvent. The reaction is carried out under reflux conditions, and the product is obtained through crystallization.

Scientific Research Applications

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[2-(2,3-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-3-6-14(13(12)2)18-17-19(8-9-20)15(11-22-17)16-7-4-10-21-16/h3-7,10-11,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKHVRCHFXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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